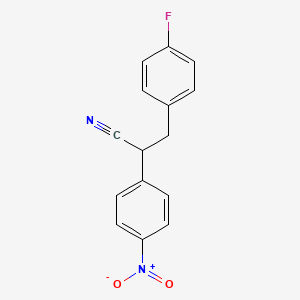

3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile

Description

3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile is a nitrile-containing organic compound featuring two distinct aryl substituents: a 4-fluorophenyl group and a 4-nitrophenyl group. The molecule’s structure combines electron-withdrawing groups (EWGs)—the nitro (–NO₂) and nitrile (–CN) moieties—with the moderately electronegative fluorine atom.

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-14-5-1-11(2-6-14)9-13(10-17)12-3-7-15(8-4-12)18(19)20/h1-8,13H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWYWVJGEDWEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857060 | |

| Record name | 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254177-52-0 | |

| Record name | 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile typically involves a multi-step process. One common method includes the following steps:

Formation of Propanenitrile: The nitrated product is then subjected to a reaction with a suitable nitrile precursor, such as 3-bromopropanenitrile, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Reduction: The major product is 3-(4-Fluorophenyl)-2-(4-aminophenyl)propanenitrile.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and fluorine groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pyrrole-Substituted Propanenitriles

Compounds like 2-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (C₁₃H₁₁FN₂) exhibit a pyrrole ring instead of a nitrophenyl group. Notable contrasts include:

- Physical State : Pyrrole derivatives are typically oils (e.g., compound 6 in ), whereas the target compound is presumed solid due to its aromatic rigidity.

- Cytotoxicity : Pyrrole-containing nitriles demonstrate cytotoxicity in screening assays, suggesting that the nitro group in the target compound might similarly influence bioactivity.

Amino-Substituted Derivatives

2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile (C₁₅H₁₃N₃O₂) replaces the fluorophenyl group with a phenylamino moiety.

Crystallographic and Conformational Insights

For example:

- 2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile forms hydrogen-bonded networks via amino and nitro groups, stabilizing its lattice.

- The fluorine atom in the target compound may reduce intermolecular hydrogen bonding compared to amino analogs, favoring van der Waals interactions instead.

Biological Activity

3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile, also known by its chemical structure and CAS number 1254177-52-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrile functional group attached to a propanene backbone, with fluorine and nitro substituents on the phenyl rings. Its structural formula can be represented as follows:

This unique structure contributes to its interaction with various biological targets.

The biological activity of 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological interactions.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It could act as a modulator for receptors related to neurotransmission or cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile. For instance:

- Cell Lines Tested : Research has shown effectiveness against various cancer cell lines such as MCF7 (breast cancer) and HCT-116 (colon cancer) .

- Mechanism : These compounds often induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins like CDK2 and CDK9 .

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects, potentially beneficial in treating chronic inflammatory diseases. A study found that related compounds showed promising results in reducing inflammation markers in murine models .

Study 1: Anticancer Efficacy

In a recent study, derivatives of the compound were synthesized and tested for their anticancer activity. The results indicated that specific substitutions on the phenyl rings significantly enhanced cytotoxicity against cancer cell lines, demonstrating IC50 values in the low micromolar range .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of similar compounds. The study utilized a murine model to evaluate the reduction of pro-inflammatory cytokines after treatment with the compound, showing a notable decrease in IL-6 levels .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 | 10 | Cell cycle arrest |

| Anticancer | HCT-116 | 8 | Apoptosis induction |

| Anti-inflammatory | Murine model | N/A | Reduction of IL-6 |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)-2-(4-nitrophenyl)propanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A viable approach involves coupling 4-fluorophenyl and 4-nitrophenyl precursors with a propanenitrile backbone. For example, reacting 4-fluorophenylacetonitrile with a nitro-substituted benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C achieves moderate yields (~50–60%) . Solvent choice (aprotic vs. polar aprotic) and temperature control are critical to minimize side products like dehalogenation or over-nitration. Purification typically involves column chromatography using ethyl acetate/hexane gradients.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and nitrophenyl (δ ~8.1–8.5 ppm) groups. The nitrile group (C≡N) appears as a singlet at ~120 ppm in ¹³C NMR.

- FT-IR : Look for C≡N stretching at ~2240 cm⁻¹, aromatic C–F at ~1220 cm⁻¹, and NO₂ asymmetric stretching at ~1520 cm⁻¹.

- HRMS : Validate the molecular ion peak ([M+H]⁺) at m/z 285.07 (C₁₅H₁₀FNO₂⁺). Cross-referencing with PubChem data for analogous nitriles ensures accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorophenyl-nitrile derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting nitro group reactivity) or impurities. To address this:

- Reproducibility Checks : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled DMSO concentrations (<0.1%).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analog Comparison : Benchmark against compounds like 2-(4-Fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanenitrile (AB9388), which shares a nitrile-fluorophenyl motif but exhibits differing receptor affinities .

Q. How can computational modeling predict the reactivity of the nitrophenyl group in catalytic applications?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate electron-withdrawing effects of the nitro group on the nitrile’s electrophilicity.

- Docking Studies : Simulate interactions with enzymatic active sites (e.g., cytochrome P450) to predict metabolic pathways or inhibition potential. Software like AutoDock Vina can model binding affinities using crystallographic data from related nitriles .

Q. What experimental designs are recommended for studying photostability in fluorinated nitriles?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance changes (λ_max ~270 nm for nitrophenyl) under controlled UV exposure (e.g., 254 nm for 24 hrs).

- Quantum Yield Measurement : Compare degradation rates with non-fluorinated analogs to isolate the fluorine’s protective role against photolytic cleavage.

- HPLC-PDA : Quantify degradation products, such as nitro-to-nitrite conversion, using a C18 column and acetonitrile/water mobile phase .

Key Considerations for Researchers

- Avoid Commercial Sources : Exclude vendors like BenchChem (e.g., ) due to unreliable data. Prioritize peer-reviewed syntheses and PubChem/ACS resources.

- Structural Nuances : The para-fluoro and nitro substituents confer distinct electronic effects; compare with meta-substituted analogs (e.g., 3-(3-Fluorophenyl)propanoic acid, AB7295) to isolate substituent impacts .

- Safety Protocols : Nitriles require handling in fume hoods with nitrile gloves and emergency eyewash access, as outlined in safety data sheets (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.